4-iodo-N-isopropylbenzenesulfonamide

Description

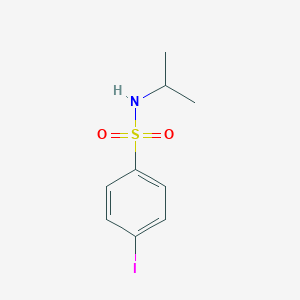

4-Iodo-N-isopropylbenzenesulfonamide (CAS 670255-57-9) is a sulfonamide derivative with the molecular formula C₁₅H₁₆INO₂S and a molecular weight of 401.26 g/mol. Its structure comprises a benzenesulfonamide core substituted with an iodine atom at the para position of the benzene ring and an isopropyl group attached to the sulfonamide nitrogen (). This compound is primarily utilized as a pharmaceutical intermediate, with suppliers such as SPECS (Netherlands) offering it for research applications . Sulfonamides are historically significant for their antibacterial properties, but derivatives like this are also explored for diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

4-iodo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZCLMSWBBBBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Sulfonyl Chloride Preparation :

4-Iodobenzenesulfonyl chloride (pipsyl chloride) is synthesized via chlorosulfonation of iodobenzene using chlorosulfonic acid. While detailed procedures are proprietary, analogous methods for aryl sulfonyl chlorides involve controlled addition of chlorosulfonic acid to the aromatic substrate at low temperatures (5–45°C). -

Amination Step :

The sulfonyl chloride (1 equiv) is treated with isopropylamine (1.2 equiv) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. A base such as triethylamine (1.5 equiv) is added to neutralize HCl generated during the reaction. The mixture is stirred for 12–24 hours, followed by aqueous workup (e.g., dilution with ice water) and purification via recrystallization or column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% (estimated) | |

| Solvent | Dichloromethane, THF | |

| Reaction Temperature | 0–25°C | |

| Purification Method | Recrystallization (hexane/EtOAc) |

Advantages :

-

High atom economy and minimal byproducts.

-

Compatibility with moisture-sensitive reagents due to anhydrous conditions.

Challenges :

-

Limited commercial availability of 4-iodobenzenesulfonyl chloride necessitates in-house synthesis.

Sulfinylamine-Mediated Sulfonamide Synthesis

A novel approach utilizes the sulfinylamine reagent t-BuONSO to construct the sulfonamide moiety directly from organometallic precursors. This method bypasses traditional sulfonyl chloride intermediates, offering a streamlined pathway.

Reaction Pathway:

-

Organometallic Formation :

A 4-iodophenylmagnesium bromide or lithium reagent is prepared via halogen-metal exchange or direct insertion into 4-iodoiodobenzene. -

Reaction with t-BuONSO :

The organometallic reagent (1 equiv) is added to t-BuONSO (1 equiv) at −78°C, yielding a sulfonimidate ester intermediate. Subsequent protonation and elimination of isobutene generate the primary sulfonamide. -

N-Alkylation :

The primary sulfonamide undergoes alkylation with isopropyl iodide using a strong base (e.g., NaH) in dimethylformamide (DMF) at 60°C.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| t-BuONSO Efficiency | >80% conversion to sulfonamide | |

| Alkylation Yield | 50–65% (optimized) | |

| Total Steps | 3 |

Advantages :

-

Avoids handling corrosive sulfonyl chlorides.

Challenges :

-

Low efficiency in N-alkylation step due to steric hindrance from the isopropyl group.

Halogen Exchange on Preformed Sulfonamides

This indirect strategy involves introducing iodine post-sulfonamide formation. While less common, it may be employed when direct iodination of the aromatic ring is impractical.

Procedure:

-

Synthesis of N-Isopropylbenzenesulfonamide :

Benzenesulfonyl chloride is reacted with isopropylamine to form N-isopropylbenzenesulfonamide. -

Directed Iodination :

The sulfonamide undergoes electrophilic iodination using iodine monochloride (ICl) in acetic acid. The electron-withdrawing sulfonamide group directs iodination to the para position, albeit with moderate regioselectivity.

Key Data:

Advantages :

-

Flexibility in introducing halogens at late stages.

Challenges :

-

Poor yields due to competing meta-iodination and overhalogenation.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 70–85 | Low | High |

| Sulfinylamine Route | 50–65 | High | Moderate |

| Halogen Exchange | 40–55 | Moderate | Low |

The direct sulfonylation method emerges as the most efficient, balancing yield and practicality. However, the sulfinylamine route holds promise for combinatorial chemistry applications despite its multi-step nature.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the sulfonamide group.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonamide group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

Reduction Products: Reduction can yield amines or other reduced sulfur-containing compounds.

Scientific Research Applications

4-iodo-N-isopropylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and metabolic pathways.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-iodo-N-isopropylbenzenesulfonamide is largely dependent on its interaction with biological targets. As a sulfonamide derivative, it may inhibit enzymes that require sulfonamide groups for their activity. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the substrate from accessing the site .

Comparison with Similar Compounds

Halogen-Substituted Analogues

The molecular weight decreases to approximately ~322 g/mol (estimated from C₉H₁₂BrNO₂S), altering polarity and reactivity. This analogue is classified under synthetic anti-infective sulfonamides, suggesting retained antimicrobial activity but possibly lower efficacy than the iodo derivative .

4-Amino-N-(4-iodophenyl)benzenesulfonamide (CAS 6965-75-9) introduces an amino group (-NH₂) on the benzene ring (C₁₂H₁₁IN₂O₂S, MW 374.2 g/mol). The amino group enhances hydrophilicity, improving aqueous solubility compared to the hydrophobic isopropyl group in the parent compound. This modification could optimize pharmacokinetics for specific applications, such as targeting intracellular pathogens or enhancing renal excretion .

Heterocyclic and Complex Analogues

4-Isopropyl-N-(10-methyl-11-oxo-dibenzo-oxazepin-2-yl)benzenesulfonamide (CAS 922136-37-6, C₂₃H₂₂N₂O₄S, MW 422.5 g/mol) incorporates a dibenzo-oxazepin moiety. The bulky heterocyclic group increases steric hindrance, likely reducing membrane permeability but enhancing specificity for complex targets like kinases or GPCRs. Such derivatives are often explored in oncology or neurology due to their ability to modulate protein-protein interactions .

Methoxy-containing sulfonamides are frequently studied for anti-inflammatory and analgesic activities .

Functional Group Variations

This contrasts with the inert iodine in this compound, highlighting how substituent choice can pivot applications from therapeutic to diagnostic (e.g., radiopharmaceuticals) .

Key Research Findings

- Bioactivity : Sulfonamides with halogens (I, Br) often exhibit enhanced antimicrobial and antitumor activities due to halogen bonding with biological targets. The iodine in this compound may offer superior binding in iodine-rich environments (e.g., thyroid-related pathways) compared to bromo analogues .

- Solubility and Pharmacokinetics: Amino or methoxy groups improve solubility, favoring oral bioavailability, while bulky groups like isopropyl or dibenzo-oxazepin enhance lipophilicity, aiding blood-brain barrier penetration .

- Synthetic Utility: Azido and amino derivatives are valuable intermediates for further functionalization, whereas halogenated compounds serve as stable precursors in cross-coupling reactions .

Biological Activity

4-Iodo-N-isopropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom and an isopropyl group, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound has the molecular formula C10H12INO2S and a molecular weight of 305.18 g/mol. Its structure includes a sulfonamide group that is known for its ability to inhibit certain enzymes, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily stems from its interaction with specific biological targets, particularly enzymes that require sulfonamide groups for their activity. The compound may exert its effects through competitive inhibition, where it binds to the active site of these enzymes, preventing substrate access and thereby inhibiting enzymatic reactions.

Key Mechanisms:

- Enzyme Inhibition : Inhibits enzymes involved in metabolic pathways by binding to active sites.

- Receptor Binding : Exhibits affinity for sigma receptors, which are implicated in various neurological processes .

- Chemical Reactivity : Undergoes nucleophilic substitution reactions due to the presence of the iodine atom, potentially leading to the formation of new biologically active derivatives.

Biological Activity

The compound has shown promise in several areas:

- Antimicrobial Activity : As a sulfonamide derivative, it may possess antimicrobial properties similar to other compounds in this class.

- Anticancer Potential : Initial studies suggest that it could act as an anticancer agent by modulating pathways involved in cell proliferation and apoptosis.

- Neurological Research : Its binding to sigma receptors indicates potential applications in neuropharmacology, particularly in conditions involving these receptors.

Case Study 1: Sigma Receptor Binding

A study investigated the binding affinity of a related compound ([123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide) for sigma receptors. The results indicated significant brain uptake and saturable binding, suggesting that modifications similar to those in this compound could enhance receptor targeting in imaging studies .

Case Study 2: Anticancer Activity

Research into sulfonamide derivatives has highlighted their potential as anticancer agents. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Iodobenzenesulfonamide | Lacks isopropyl group; affects solubility | Moderate antimicrobial activity |

| N-Isopropylbenzenesulfonamide | Lacks iodine; different electronic properties | Limited enzyme inhibition |

| 4-Chloro-N-isopropylbenzenesulfonamide | Chlorine instead of iodine; altered reactivity | Varies; potential antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.